4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol

Impurity stability Forced degradation HPLC method validation

4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol (CAS 1391052-04-2) is the compound officially designated as Salmeterol EP Impurity D under the European Pharmacopoeia and as Salmeterol-O-alkyl Impurity under the USP. It is a process-related, dimeric O-alkyl impurity of the long-acting β₂-adrenoceptor agonist salmeterol xinafoate, with the molecular formula C₃₄H₄₇NO₇ and a molecular weight of 581.7 g/mol.

Molecular Formula C34H47NO7
Molecular Weight 581.75
CAS No. 1391052-04-2
Cat. No. B589561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol
CAS1391052-04-2
Synonyms1-[4-[2-Hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethoxy]-3-(hydroxymethyl)phenyl]-2-[[6-(3-phenylbutoxy)hexyl]amino]ethanol;  Salmeterol EP Impurity D; 
Molecular FormulaC34H47NO7
Molecular Weight581.75
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)OCC(C3=CC(=C(C=C3)O)CO)O)CO)O
InChIInChI=1S/C34H47NO7/c36-23-29-20-28(13-15-31(29)38)33(40)25-42-34-16-14-27(21-30(34)24-37)32(39)22-35-17-7-1-2-8-18-41-19-9-6-12-26-10-4-3-5-11-26/h3-5,10-11,13-16,20-21,32-33,35-40H,1-2,6-9,12,17-19,22-25H2
InChIKeyZHRQOSRFSAZSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salmeterol EP Impurity D (CAS 1391052-04-2) – Pharmacopoeial Identity and Baseline Characteristics for Regulatory Procurement


4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol (CAS 1391052-04-2) is the compound officially designated as Salmeterol EP Impurity D under the European Pharmacopoeia and as Salmeterol-O-alkyl Impurity under the USP [1]. It is a process-related, dimeric O-alkyl impurity of the long-acting β₂-adrenoceptor agonist salmeterol xinafoate, with the molecular formula C₃₄H₄₇NO₇ and a molecular weight of 581.7 g/mol [2]. Unlike simple monomeric degradation products, this impurity arises from incomplete O-alkylation during synthesis and is structurally characterized by an additional ether-linked salmeterol fragment, making it a specified impurity that must be independently controlled in both drug substance and finished product testing [3].

Why Salmeterol EP Impurity D (CAS 1391052-04-2) Cannot Be Substituted with Other Salmeterol Impurity Reference Standards


Salmeterol impurities are not interchangeable reference materials. Each specified impurity—Impurity D (O-alkyl dimer), Impurity E (USP Related Compound B), and Impurity G (N-alkyl)—possesses a distinct chromatographic retention time, a unique structural identity, and an independent pharmacopoeial acceptance criterion [1]. The European Pharmacopoeia 11.0 and British Pharmacopoeia 2025 explicitly require a dedicated peak identification solution containing Impurity D for system suitability, and the USP assigns Salmeterol-O-alkyl a relative retention time (RRT) of 0.8 with a limit of NMT 0.3%, values that differ from every other specified impurity in the monograph [2]. Furthermore, solution stability profiles diverge sharply: Impurity D remains stable across acidic, neutral, and alkaline conditions (RSD < 2.0% over 24 h), whereas Impurity E and Impurity G degrade measurably under alkaline conditions, meaning a stability-indicating method validated with Impurity E or G cannot be assumed to perform equivalently for Impurity D [3]. Procurement of the correct, pharmacopoeia-aligned impurity reference standard is therefore a binary regulatory requirement, not a matter of optional preference.

Quantitative Differentiation Evidence for Salmeterol EP Impurity D (CAS 1391052-04-2) Against Closest Pharmacopoeial Comparators


Solution Stability Across pH Conditions: Impurity D vs. Impurity E vs. Impurity G Under EP 11.0 Chromatographic Conditions

In a 2025 stability study conducted under the chromatographic conditions specified in European Pharmacopoeia 11.0, monograph 'Salmeterol Xinafoate – Related Substances,' Impurity D (RM-S011204, CAS 1391052-04-2) demonstrated solution stability across all three pH conditions tested over 24 hours, with a relative standard deviation (RSD) of the main peak area below 2.0% in acidic, neutral, and alkaline solutions [1]. By contrast, Impurity E (RM-S011205, CAS 108928-81-0) exhibited significant degradation in alkaline solution with an RSD of 2.24%, accompanied by a progressive decrease in main peak area and an increase in impurity peak area over time [1]. Impurity G (RM-S011207, CAS 2470130-36-8) likewise showed instability under alkaline conditions [1]. This represents a direct head-to-head comparison performed within a single experimental run, using identical chromatographic conditions for all three analytes.

Impurity stability Forced degradation HPLC method validation

Pharmacopoeial Relative Retention Time (RRT): Impurity D Differentiation from Impurity E and Impurity G in the EP/BP Chromatographic System

The British Pharmacopoeia 2025 / European Pharmacopoeia 11.0 monograph for Salmeterol Xinafoate defines the relative retention times (RRT) for specified impurities with reference to salmeterol (retention time ≈ 13 min): impurity D = about 0.8; impurity E = about 0.9; impurity G = about 2.7; and xinafoic acid = about 0.2 [1]. This explicit RRT assignment is cross-referenced with a dedicated peak identification reference solution (reference solution (c)) that contains Impurity D specifically for system suitability purposes [1]. The United States Pharmacopeia USP35–NF30 independently corroborates the RRT of 0.8 for Salmeterol-O-alkyl (Impurity D) within Impurity Table 1, alongside its own set of specified impurities with distinct RRT values: Salmeterol related compound A at 0.3, Salmeterol-phenylethoxy at 0.5, Salmeterol-phenylpropoxy at 0.7, and Salmeterol related compound B at 0.9 [2].

HPLC peak identification System suitability Pharmacopoeial monograph

Regulatory Acceptance Criteria: Individual Impurity Limit for Salmeterol-O-alkyl (Impurity D) vs. Other USP-Specified Impurities

The USP35–NF30 Salmeterol Xinafoate monograph assigns each specified impurity an independent acceptance criterion based on its own safety and quality risk profile [1]. Salmeterol-O-alkyl (Impurity D, CAS 1391052-04-2) carries a limit of NMT 0.3% at RRT 0.8. This limit is numerically distinct from other specified impurities in the same monograph: Salmeterol related compound A (NMT 0.2%), Salmeterol-phenylethoxy (NMT 0.1%), Salmeterol-phenylpropoxy (NMT 0.1%), Salmeterol related compound B (NMT 0.1%), Salmeterol-deoxy (NMT 0.2%), and Salmeterol-N-alkyl (NMT 0.2%) [1]. The total impurities limit is NMT 0.9% area, with any unspecified individual impurity capped at NMT 0.10% [1]. The higher acceptance threshold for Impurity D (0.3%) relative to most other specified impurities reflects its process-related origin as an O-alkyl dimer rather than a potentially more toxic degradation product, but it simultaneously means that Impurity D is the impurity most likely to approach the specification limit during batch release testing, making its accurate quantification disproportionately important for lot acceptance decisions.

Impurity specification ANDA filing Quality control release

Structural Identity: Dimeric O-Alkyl Architecture (C₃₄H₄₇NO₇, MW 581.7) vs. Monomeric Impurities

Impurity D is structurally distinguished from all other EP/USP salmeterol impurities by its dimeric O-alkyl architecture, wherein two salmeterol-derived phenolic fragments are connected via an ether linkage [1]. Its molecular formula is C₃₄H₄₇NO₇ with a molecular weight of 581.7 g/mol, compared to the monomeric Impurity E (USP Related Compound B, C₂₅H₃₇NO₄, MW 415.57) [2]. This structural divergence has direct analytical consequences: the mass spectrometric [M+H]⁺ ion for Impurity D appears at m/z 582.3, while Impurity E appears at m/z 416.3, enabling unequivocal differentiation by LC-MS/MS [3]. The compound is formally described as an incomplete O-alkylation byproduct formed during the salmeterol manufacturing process, not a degradation product generated upon storage [1]. This process-related origin distinguishes it from hydrolytic or oxidative degradants and necessitates a dedicated synthetic route for its preparation as a reference standard, as described in patent literature [4].

Impurity profiling Structural elucidation Mass spectrometry

Commercially Available Purity Grade and Characterization Package: Impurity D vs. Common Salmeterol Impurity Reference Standards

Multiple independent suppliers offer Salmeterol EP Impurity D (CAS 1391052-04-2) with documented purity specifications. OMSynth supplies this impurity at 98.75% purity [1]; MolCore offers NLT 98% purity under ISO-certified quality systems ; SynZeal provides the compound with full characterization data compliant with regulatory guidelines, suitable for ANDA filing and method validation [2]; Aladdin offers the compound with certificate of analysis (COA) and PubChem traceability . Suppliers also furnish orthogonal characterization data including HPLC chromatograms, NMR spectra (¹H, ¹³C), and high-resolution mass spectra as part of the standard documentation package . The availability of multiple independent commercial sources with harmonized purity specifications exceeding 95% reduces single-supplier procurement risk and facilitates competitive sourcing for QC laboratories supporting commercial manufacturing.

Reference standard procurement Certificate of Analysis Method validation

Regulatory and Industrial Application Scenarios for Salmeterol EP Impurity D (CAS 1391052-04-2) Based on Quantitative Differentiation Evidence


Stability-Indicating HPLC Method Development and Validation for ANDA Filings

The demonstrated solution stability of Impurity D across acidic, neutral, and alkaline conditions (RSD < 2.0% over 24 h) versus the alkaline instability of Impurity E (RSD 2.24%) and Impurity G [1] makes Impurity D the preferred reference standard for robustness testing during stability-indicating method validation. Analytical method developers preparing ANDA submissions for generic salmeterol xinafoate inhalation products can use Impurity D to establish system suitability criteria and evaluate method ruggedness under extended sequence runs exceeding 12 hours, confident that the reference solution will not degrade and produce spurious chromatographic peaks.

Peak Identification and System Suitability per EP/USP Monograph Requirements

The EP/BP monograph mandates a dedicated peak identification reference solution containing Impurity D (reference solution (c)) for system suitability testing, based on its unequivocal RRT of 0.8 relative to salmeterol (≈13 min) [2]. The USP monograph correspondingly identifies Salmeterol-O-alkyl at RRT 0.8 with an acceptance criterion of NMT 0.3% [3]. QC laboratories performing batch release testing of salmeterol xinafoate API or finished inhalation products must procure and use Impurity D specifically for this purpose; no other salmeterol impurity reference standard can fulfill this pharmacopoeial requirement.

Forced Degradation Studies to Establish Degradation Pathway Specificity

Because Impurity D is a process-related (synthesis-derived) impurity rather than a degradation product, it serves as a critical negative control in forced degradation studies. When salmeterol API is subjected to acid, base, heat, oxidation, and photolysis stress conditions, Impurity D should not increase if the degradation pathway is purely chemical; any increase in Impurity D peak area under stress indicates a synthetic process carryover issue rather than true degradation. This differentiation is essential for correctly assigning degradation pathways in the impurity profile section of Module 3.2.S.3.2 of the Common Technical Document (CTD) [4].

Quantitative Batch Release Testing Where Impurity D Carries the Highest Individual Acceptance Limit

Among all USP-specified salmeterol impurities, Impurity D (Salmeterol-O-alkyl) carries the highest individual acceptance criterion at NMT 0.3%, compared to 0.1%–0.2% for other specified impurities [3]. This means Impurity D is statistically the most likely specified impurity to approach or exceed the specification limit during commercial batch release testing. QC laboratories must therefore prioritize the procurement of a high-purity, accurately quantified Impurity D reference standard to ensure that the 0.3% threshold is assessed with the lowest possible measurement uncertainty, directly impacting batch acceptance decisions.

Quote Request

Request a Quote for 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.